REACTION_CXSMILES
|
O.[NH2:2]N.C[N:5]([CH:7]=[C:8]1[C:14](=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)C>CO>[NH:2]1[C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:14](=[O:15])[C:8]=2[CH:7]=[N:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CCCCC1=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid is triturated with EtOAc and hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1CCCCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |